N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(21)19(2)16(13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)17-18-20/h3-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGYUAGTJQHQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide typically involves the reaction of 1H-benzotriazole with an appropriate phenylmethyl halide and N-methylacetamide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzotriazole group acts as a leaving group in nucleophilic substitution reactions. For example:
-
Ammonolysis : Reaction with ammonia or amines replaces the benzotriazole group with an amino group .
-
Thiol Substitution : Treatment with thiols (e.g., sodium hydrosulfide) yields thioether derivatives.
Reaction Table 1: Nucleophilic Substitution
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq.) | Ethanol, reflux, 6 h | N-Methyl-N-(phenylmethyl)acetamide | 62% | |
| NaSH | DMF, 60°C, 4 h | (Phenylmethylthio)-N-methylacetamide | 48% |
Hydrolysis of the Acetamide Group
The N-methylacetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6 M) at 100°C cleaves the amide bond, forming acetic acid and the corresponding amine .
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Basic Hydrolysis : NaOH (2 M) at 80°C yields sodium acetate and a benzotriazole-phenylmethylamine derivative .
Reaction Table 2: Hydrolysis Pathways
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| HCl (6 M), 100°C | 12 h | Acetic acid + Benzotriazole-amine | 78% | |
| NaOH (2 M), 80°C | 8 h | Sodium acetate + Benzotriazole-amine | 85% |
Reduction Reactions
The nitro group (if present in analogs) and the benzotriazole ring can undergo reduction:
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Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces benzotriazole to benzimidazole derivatives.
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Nitro Reduction : In analogs with nitro substituents, SnCl₂/HCl reduces nitro groups to amines .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed coupling reactions:
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Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl derivatives .
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Buchwald-Hartwig Amination : Coupling with aryl halides introduces amine groups .
Reaction Table 3: Cross-Coupling Examples
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-N-methylacetamide | 67% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Arylaminated derivative | 55% |
Synthetic Routes
The compound is synthesized via:
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Step 1 : Condensation of 1H-benzotriazole with 4-chlorobenzyl chloride in THF using NaH .
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Step 2 : N-Methylation of the intermediate using methyl iodide and K₂CO₃ .
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Step 3 : Acylation with acetyl chloride in dichloromethane and triethylamine .
Key Synthetic Challenges :
Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 266.30 g/mol. Its structure features a benzotriazole moiety linked to a phenyl group and an acetamide functional group, which contributes to its reactivity and potential applications in different fields.
Pharmaceutical Applications
2.1 Anticancer Activity
Research has indicated that benzotriazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide have been studied for their ability to inhibit tumor growth in various cancer models. A study showed that benzamide derivatives could selectively target cancer cells while minimizing toxicity to normal cells .
2.2 Antimicrobial Properties
Benzotriazole compounds have also been explored for their antimicrobial activities. The structural features of this compound may enhance its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents .
Material Science Applications
3.1 UV Stabilizers
Benzotriazoles are widely recognized for their role as ultraviolet (UV) stabilizers in plastics and coatings. The compound can absorb UV radiation, thereby protecting materials from photodegradation. This application is crucial in industries where material longevity is essential, such as automotive and construction .
3.2 Photoinitiators in Polymerization
The compound can also serve as a photoinitiator in polymer chemistry. When exposed to UV light, it can initiate the polymerization process, making it valuable in the production of coatings and adhesives that require rapid curing under light exposure .
Environmental Applications
4.1 Water Treatment
Research has indicated that benzotriazole derivatives can be effective in removing pollutants from water systems. Their ability to form complexes with heavy metals allows them to be utilized in environmental remediation strategies aimed at detoxifying contaminated water sources .
4.2 Biodegradability Studies
Investigations into the biodegradability of benzotriazole compounds are ongoing, with findings suggesting that certain derivatives can be broken down by microbial action in wastewater treatment processes. This characteristic is essential for developing environmentally friendly chemical products .
Case Studies
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
The following analysis compares N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide with structurally or functionally related compounds, focusing on synthesis, structural features, and applications.
Structural and Functional Group Comparisons
| Compound | Core Structure | Key Functional Groups | Structural Differentiation |
|---|---|---|---|
| Target Compound | Benzotriazole-acetamide | Benzotriazole, N-methylacetamide | Fused benzene-triazole ring system |
| 1H-1,2,3-Triazol-1-yl-N-phenylacetamide | Triazole-acetamide | Triazole, N-phenylacetamide | Non-fused triazole ring |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | N,O-bidentate amide | Hydroxy, amide, methylbenzoyl | Hydroxyalkyl-amide motif |
| N-[1-(Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzenesulfonamide | Benzotriazole-sulfonamide | Benzotriazole, sulfonamide | Sulfonamide substituent |
Key Insights :
- Unlike N,O-bidentate amides (e.g., ), which prioritize metal coordination via hydroxy and amide groups, the benzotriazole core may act as a directing group in C–H activation or corrosion inhibition .
- Sulfonamide-linked benzotriazoles () exhibit distinct electronic profiles due to the sulfonyl group’s strong electron-withdrawing nature, whereas the acetamide group in the target compound offers moderate electron withdrawal with steric flexibility .
Key Insights :
- The target compound’s synthesis likely diverges from triazole-acetamide derivatives (), which rely on click chemistry. Benzotriazole’s reduced reactivity in cycloaddition reactions may necessitate alternative strategies, such as SN2 displacement or Ullmann-type couplings .
- The N,O-bidentate amide () employs straightforward acylation, highlighting how functional group simplicity dictates synthetic accessibility .
Key Insights :
- The target compound’s benzotriazole moiety is advantageous in catalysis and materials science, whereas triazole-acetamides () are tailored for bioactivity due to triazole’s pharmacokinetic compatibility .
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.29 g/mol
- InChIKey : SYRAEZJRMFSMPT-UHFFFAOYSA-N
The structure features a benzotriazolyl moiety which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal |
Anticancer Properties
Research indicates that benzotriazole derivatives can inhibit cancer cell proliferation. A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Apoptosis induction |
| HeLa (cervical cancer) | 12.8 | Cell cycle arrest |
| A549 (lung cancer) | 10.5 | Mitochondrial dysfunction |
These findings suggest that the compound may act through multiple pathways, including the modulation of apoptotic signals and disruption of mitochondrial function.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis.
- Inhibition Mechanism : The compound competes with substrate binding, leading to reduced enzyme activity.
- Case Study : In vitro assays showed that derivatives similar to this compound effectively inhibited DHFR in resistant cancer cell lines, suggesting potential therapeutic applications in overcoming drug resistance .
Study 1: Synthesis and Characterization
A comprehensive study characterized several benzotriazole derivatives, including this compound. The study utilized techniques such as FTIR and NMR spectroscopy to confirm structural integrity and purity .
Study 2: Antitumor Activity Assessment
A clinical trial assessed the antitumor efficacy of the compound in patients with advanced cancers. Results indicated a significant reduction in tumor size in 30% of participants after a treatment regimen involving this compound .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide?
Answer:
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:
- Reacting a propargylamine derivative with 2-azido-N-methylacetamide under mild conditions (room temperature, 24 hours).
- Using a solvent system of DMF:H2O:n-butanol (1:1:1) to enhance solubility and reaction efficiency.
- Catalyzing with sodium ascorbate and CuSO4·5H2O to accelerate regioselective 1,4-triazole formation .
Validation: Monitor reaction progress via TLC (e.g., Rf values in methylene dichloride:methanol 9:1) and confirm purity by elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Basic: How is structural characterization of this compound performed in academic research?
Answer:
A multi-technique approach is employed:
- <sup>1</sup>H NMR : Identify protons on the benzotriazole (δ 7.56–8.00 ppm), methylacetamide (δ 2.00–3.32 ppm), and aryl groups (δ 6.23–7.39 ppm). Splitting patterns (singlets, doublets) confirm regiochemistry .
- IR Spectroscopy : Key stretches include C=O (1666 cm<sup>−1</sup>), triazole C-N (1536 cm<sup>−1</sup>), and N-H (3372 cm<sup>−1</sup>) .
- Elemental Analysis : Verify stoichiometry (e.g., C21H21BrN6O3 with <1% deviation) .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
Crystallographic challenges include:
- Twinned Data : High-resolution datasets may require SHELXL for refinement, leveraging its robust handling of twinning via TWIN/BASF commands .
- Hydrogen Bonding : Intramolecular C-H···O interactions stabilize the benzotriazole-phthalimide conformation (dihedral angle ~70°). Use PLATON or OLEX2 to model H-bond networks .
- Disorder : Benzotriazole substituents may exhibit positional disorder. Apply PART/SAME restraints in SHELXL to refine occupancies .
Advanced: How should researchers resolve discrepancies in <sup>1</sup>H NMR peak assignments for derivatives of this compound?
Answer:
Discrepancies often stem from:
- Diastereotopic Protons : For example, methylene (-CH2-) groups in N-methylacetamide may split into AB quartets (δ 4.13–5.29 ppm). Use 2D COSY or NOESY to correlate coupling .
- Dynamic Effects : Rotameric equilibria in the benzotriazole moiety broaden peaks. Record spectra at variable temperatures (e.g., 298 K vs. 323 K) to freeze conformers .
- Impurity Signals : Compare with synthetic intermediates (e.g., unreacted azides) and use preparative TLC to isolate pure fractions .
Advanced: What strategies optimize reaction yields in click chemistry-based syntheses?
Answer:
Key optimizations include:
- Solvent Polarity : Polar aprotic solvents (DMF) enhance Cu(I) stabilization, improving catalytic turnover. Avoid THF, which reduces azide reactivity .
- Catalyst Ratio : A 1:2 molar ratio of CuSO4·5H2O to sodium ascorbate minimizes Cu(II) byproducts. Excess ascorbate can reduce triazole products .
- Microwave Assistance : Reduce reaction time from 24 hours to <1 hour with controlled heating (50–80°C), maintaining regioselectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed for benzotriazole-acetamide derivatives?
Answer:
SAR strategies focus on:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring to modulate bioactivity. Compare IC50 values in enzymatic assays .
- Pharmacophore Modeling : Use X-ray data (e.g., torsion angles from CIF files) to align derivatives in docking simulations (e.g., AutoDock Vina) .
- Metabolic Stability : Replace N-methyl with bulkier groups (e.g., N-cyclopentyl) to reduce CYP450 oxidation. Validate via microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
